![molecular formula C55H36O5P2 B1641277 13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1641277.png)
13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin is a complex organic compound that belongs to the class of phosphine oxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the xanthene core through a condensation reaction.
- Introduction of the dimethyl groups via alkylation.
- Construction of the dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin framework through cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: A well-known phosphine oxide with similar structural features.
Xanthene derivatives: Compounds with a xanthene core structure, often used in dye chemistry.
Dinaphtho[2,1-d1’, 2’-f][1,3,2]dioxaphosphepin derivatives: Compounds with similar frameworks but different substituents.
Uniqueness
(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C55H36O5P2 |
|---|---|
Molecular Weight |
838.8 g/mol |
IUPAC Name |
13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C55H36O5P2/c1-55(2)41-21-11-23-47(61-57-43-29-25-33-13-3-7-17-37(33)49(43)50-38-18-8-4-14-34(38)26-30-44(50)58-61)53(41)56-54-42(55)22-12-24-48(54)62-59-45-31-27-35-15-5-9-19-39(35)51(45)52-40-20-10-6-16-36(40)28-32-46(52)60-62/h3-32H,1-2H3 |
InChI Key |
DXZANFKSPAISOB-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OC8=C1C=CC=C8P9OC1=C(C2=CC=CC=C2C=C1)C1=C(O9)C=CC2=CC=CC=C21)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OC8=C1C=CC=C8P9OC1=C(C2=CC=CC=C2C=C1)C1=C(O9)C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(E)-2-(4-methoxyphenyl)pent-2-en-3-yl]benzene](/img/structure/B1641196.png)
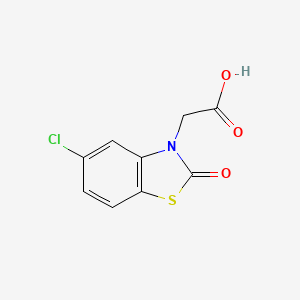
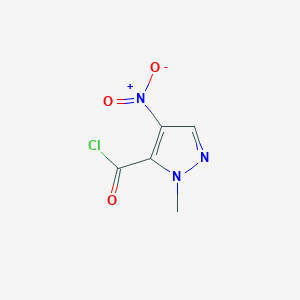
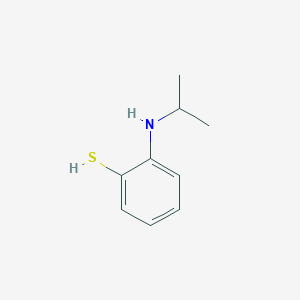
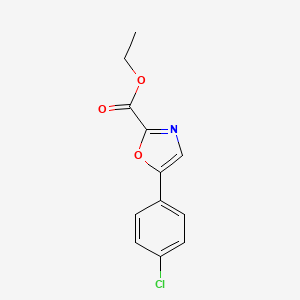

![5-Methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B1641225.png)
![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)
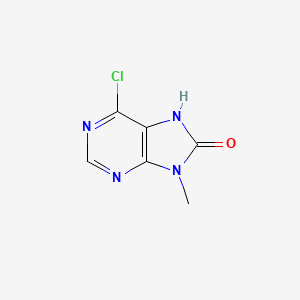

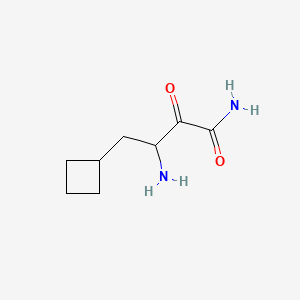
![(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(nitromethyl)oxolane-3,4-diol](/img/structure/B1641240.png)
![(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid;hydrochloride](/img/structure/B1641246.png)

